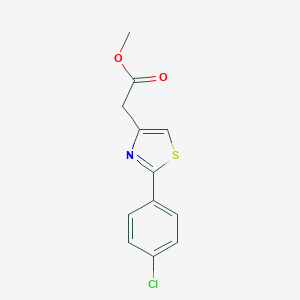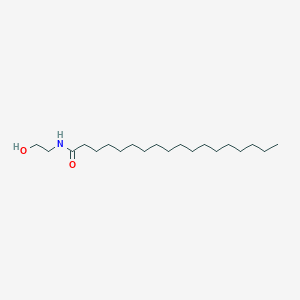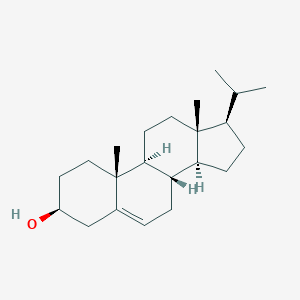
20-Methylpregn-5-en-3beta-ol
Vue d'ensemble
Description
20-Methylpregn-5-en-3beta-ol is a steroidal compound with the molecular formula C22H36O It is characterized by its unique structure, which includes a methyl group at the 20th position and a hydroxyl group at the 3rd position on the pregnane skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 20-Methylpregn-5-en-3beta-ol typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the selective methylation of pregn-5-en-3beta-ol at the 20th position. This can be achieved using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods: On an industrial scale, the production of this compound may involve biotechnological approaches, such as the use of microbial fermentation to produce steroidal intermediates, followed by chemical modifications. This method is advantageous due to its cost-effectiveness and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the hydroxyl group at the 3rd position. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate, leading to the formation of ketones.
Reduction: The compound can also be reduced, particularly at the double bond in the pregnane skeleton. Catalytic hydrogenation using palladium on carbon is a common method for this transformation.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups such as halides or esters using reagents like thionyl chloride or acetic anhydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: 20-Methylpregn-5-en-3-one.
Reduction: this compound (saturated form).
Substitution: 20-Methylpregn-5-en-3-chloride.
Applications De Recherche Scientifique
20-Methylpregn-5-en-3beta-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in hormone replacement therapy and anti-inflammatory treatments.
Industry: It is used in the production of steroidal drugs and as an intermediate in the synthesis of other bioactive molecules.
Mécanisme D'action
The mechanism of action of 20-Methylpregn-5-en-3beta-ol involves its interaction with steroid hormone receptors. It can act as an agonist or antagonist, depending on the receptor type and the cellular context. The compound binds to these receptors, leading to changes in gene expression and subsequent physiological effects. Key molecular targets include androgen receptors and glucocorticoid receptors, which play roles in regulating metabolism, immune response, and development.
Comparaison Avec Des Composés Similaires
Pregnenolone: A precursor to various steroid hormones, lacking the methyl group at the 20th position.
Progesterone: A hormone involved in the menstrual cycle and pregnancy, with a similar structure but different functional groups.
Dehydroepiandrosterone (DHEA): An endogenous steroid hormone, structurally similar but with different biological functions.
Uniqueness: 20-Methylpregn-5-en-3beta-ol is unique due to its specific methylation pattern, which can influence its biological activity and receptor binding affinity. This makes it a valuable compound for studying the structure-activity relationships of steroid hormones and for developing new therapeutic agents.
Propriétés
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O/c1-14(2)18-7-8-19-17-6-5-15-13-16(23)9-11-21(15,3)20(17)10-12-22(18,19)4/h5,14,16-20,23H,6-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSKITFSCAETCX-BIBIXIOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908864 | |
| Record name | 20-Methylpregn-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042-59-7 | |
| Record name | 20-Methylpregn-5-en-3beta-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001042597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20-Methylpregn-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


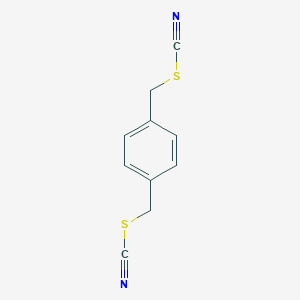
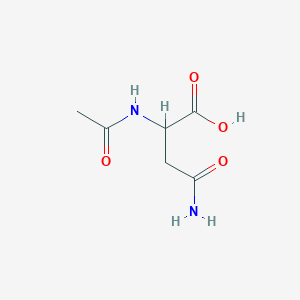
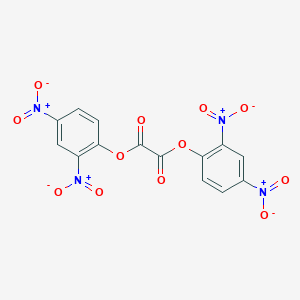
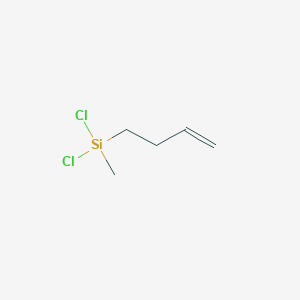
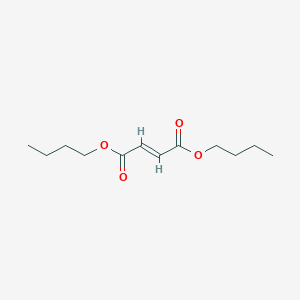
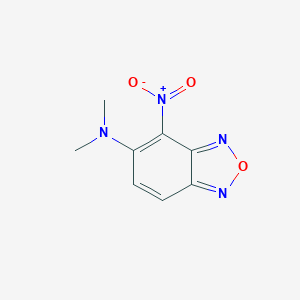
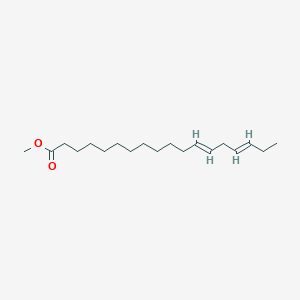
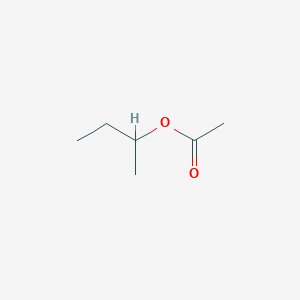
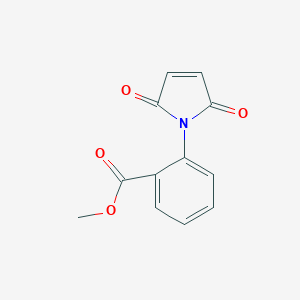
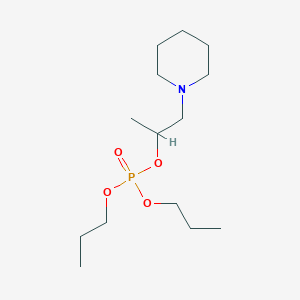

![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)
